6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves the reaction of 6-bromo-2-oxochromen-3-yl derivatives with methoxy-substituted chromen-2-one under specific reaction conditions. One common method involves the use of a base-catalyzed condensation reaction, where the reactants are heated in the presence of a suitable base such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-one derivatives .
Scientific Research Applications
6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxochromen-3-yl derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromen-2-one ring.
Methoxy-substituted chromen-2-one derivatives: These compounds have methoxy groups at different positions on the chromen-2-one ring.
Uniqueness
6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both bromine and methoxy groups enhances its biological activity and makes it a versatile compound for various research applications .
Biological Activity
6-Bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic organic compound belonging to the bichromene class. Its unique structure, characterized by a bromine atom at the 6th position and a methoxy group at the 7' position, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : The compound could interact with DNA, affecting gene expression and replication.
- Receptor Modulation : It may bind to cellular receptors, influencing signal transduction pathways.
Biological Activity Overview
Research into the biological activities of this compound has revealed several promising properties:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective growth inhibition.
- Mechanism : The anticancer effects are believed to result from apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Exhibited activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Fungal Activity : Preliminary tests indicate effectiveness against certain fungal strains.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results showed:
- Cell Lines Tested : MCF-7 (breast), HCT116 (colon), and U87 MG (glioblastoma).
- Findings : The compound induced apoptosis in a dose-dependent manner with significant reductions in cell viability observed at concentrations above 10 µM.
Study 2: Antimicrobial Activity
Research documented in Antimicrobial Agents and Chemotherapy focused on the antimicrobial efficacy:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating potential as a broad-spectrum antimicrobial agent.
Data Table
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁BrO₃ |
Anticancer Activity (IC50) | MCF-7: 12 µM; A549: 15 µM |
MIC against S. aureus | 32 µg/mL |
MIC against E. coli | 64 µg/mL |
Properties
IUPAC Name |
4-(6-bromo-2-oxochromen-3-yl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrO5/c1-23-12-3-4-13-14(9-18(21)24-17(13)8-12)15-7-10-6-11(20)2-5-16(10)25-19(15)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIABOSHFBIEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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